molecular formula C12H11NO3 B556863 1-Acetyl-1H-indol-3-yl acetate CAS No. 16800-67-2

1-Acetyl-1H-indol-3-yl acetate

Cat. No. B556863
M. Wt: 217.22 g/mol
InChI Key: DNVFBLDIZKYQPL-UHFFFAOYSA-N
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Patent
US05925647

Procedure details

To a mixture of phenylglycine-o-carboxylic acid obtained in Example 30 (2.30 g, 11.8 mmol) and NaOAc (3.75 g, 47.1 mmol) in DMF (29 mL) was slowly added Ac2O (11.7 mL, 118 mmol) and the mixture was refluxed for 2 hours. After cooling, the mixture was concentrated to 10 mL, partitioned between H2O (60 mL) and CHCl3 (120 mL), and the aqueous layer was extracted with CHCl3 (3×). The combined organics were washed with Na2CO3 (1 M), H2O, brine and dried (MgSO4). Purification of the crude oil by LPLC, eluting with hexane-EtOAc (2:1), afforded 1.89 g (74%) of the title compound as a light yellow powder, Rf 0.34 (hexane-EtOAc 2:1), mp 79.6-80.5° C.; 1H NMR (CDCl3) δ 8.47 (d, J=8.0, 1H), 7.72 (s, 1H), 7.55 (d, J=8.0, 1H), 7.40 (t, J=8.0, 1H), 7.31 (t, J=8.0, 1H), 2.62 (s, 3H), 2.40 (s, 3H), 13C NMR (CDCl3) δ 168.7, 167.8, 134.6, 132.8, 126.2, 123.7, 123.6, 117.4, 116.7, 113.3, 23.9, 21.0; MS (EI, m/z) 217 (M+)
Name
phenylglycine-o-carboxylic acid
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
3.75 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
11.7 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([C:12]([OH:14])=O)[CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:15][C:16]([O-:18])=O.[Na+].[CH3:20]C(OC(C)=O)=O>CN(C=O)C>[C:12]([N:7]1[C:1]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:9]([O:11][C:16](=[O:18])[CH3:15])=[CH:8]1)(=[O:14])[CH3:20] |f:1.2|

Inputs

Step One
Name
phenylglycine-o-carboxylic acid
Quantity
2.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(CC(=O)O)C(=O)O
Name
Quantity
3.75 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
29 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.7 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to 10 mL
CUSTOM
Type
CUSTOM
Details
partitioned between H2O (60 mL) and CHCl3 (120 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CHCl3 (3×)
WASH
Type
WASH
Details
The combined organics were washed with Na2CO3 (1 M), H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Purification of the crude oil by LPLC
WASH
Type
WASH
Details
eluting with hexane-EtOAc (2:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C=C(C2=CC=CC=C12)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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